2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide
Overview
Description
“2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide” is a chemical compound with the CAS Number: 1172696-99-9 . It has a molecular weight of 245.67 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClN3O3/c1-12-6(5-11-7(14)4-10)3-8(15)13(2)9(12)16/h3H,4-5H2,1-2H3,(H,11,14) . This code provides a specific description of the compound’s molecular structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.67 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including 2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide, may exhibit a range of biological effects. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure. The study suggests a need for updated information on the biological responses to these chemicals, which vary both qualitatively and quantitatively (Kennedy, 2001).
Environmental Toxicity and Degradation
The degradation and environmental toxicity of compounds similar to 2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide have been studied extensively. For instance, the toxicity of dioxins, which share structural similarities with chlorinated acetamides, has been reviewed to understand their impact on various ecological receptors and potential for causing cancer (Steenland et al., 2004; Boening, 1998). These studies underline the environmental persistence and toxicological significance of such compounds (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004; Boening, 1998).
Pharmacological Applications
In pharmacology, the therapeutic applications of compounds structurally related to 2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide, such as ketamine and its metabolites, have been explored. Zanos et al. (2018) provided a comprehensive review of ketamine's therapeutic uses, emphasizing its analgesic, anti-inflammatory, and antidepressant actions. This suggests that structurally similar compounds might also possess diverse pharmacological activities worth exploring (Zanos et al., 2018).
properties
IUPAC Name |
2-chloro-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c1-12-6(5-11-7(14)4-10)3-8(15)13(2)9(12)16/h3H,4-5H2,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAXYDTBBORDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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